molecular formula C13H15N3O5S B2977530 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole CAS No. 898641-57-1

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No. B2977530
CAS RN: 898641-57-1
M. Wt: 325.34
InChI Key: IDVMODBDZAYEPB-UHFFFAOYSA-N
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Description

The compound “1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole” is a complex organic molecule. It contains functional groups such as methoxy, sulfonyl, methyl, and nitro groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These groups can influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a sulfonyl group might make the compound more polar, while the presence of a nitro group could make it more reactive .

Scientific Research Applications

Synthesis and Host-Guest Chemistry

Imidazole derivatives, like the one described, often play a crucial role in synthesis and host-guest chemistry. For instance, the synthesis of imidazole-based bisphenol derivatives and their interaction with various acids demonstrate the compound's versatility in forming structured complexes through hydrogen bonding and electrostatic interactions. This ability makes them potential candidates for designing molecular recognition systems and sensors (Nath & Baruah, 2012).

Catalysis

Imidazole derivatives are also notable in catalysis, where their structural properties facilitate reactions. For example, the development of ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate showcases the compound's efficiency in nitration reactions of aromatic compounds through in situ generation of nitrogen dioxide, indicating the role of imidazole derivatives in enhancing reaction efficiencies and selectivities (Zolfigol et al., 2012).

Luminescence Sensing

The structural adaptability of imidazole derivatives extends to the development of luminescence sensors. For instance, lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives exhibit selective sensitivity to benzaldehyde derivatives, highlighting their potential application in the detection and sensing of specific chemicals in various environments (Shi et al., 2015).

Water Oxidation Catalysis

Furthermore, the tuning of catalytic activity through the manipulation of axial ligands in ruthenium complexes with imidazole/DMSO suggests imidazole derivatives' importance in advancing water oxidation catalysis. This research underscores the potential for designing more efficient catalysts for water splitting, a critical reaction for sustainable energy production (Wang et al., 2012).

Nucleophilic Displacements

The chemistry of imidazole derivatives is further enriched by studies on their nucleophilic displacement reactions, providing foundational knowledge for synthesizing various substituted imidazole compounds. Such reactions underline the synthetic versatility of imidazole derivatives in creating a broad range of functional molecules for different scientific applications (Kulkarni et al., 1987).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific context in which the compound is used.

properties

IUPAC Name

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-8-5-9(2)12(6-11(8)21-4)22(19,20)15-10(3)14-7-13(15)16(17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVMODBDZAYEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

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